2,6-Dibromo-4-(2-nitroethenyl)phenol
CAS No.: 82040-80-0
Cat. No.: VC18483773
Molecular Formula: C8H5Br2NO3
Molecular Weight: 322.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82040-80-0 |
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Molecular Formula | C8H5Br2NO3 |
Molecular Weight | 322.94 g/mol |
IUPAC Name | 2,6-dibromo-4-[(E)-2-nitroethenyl]phenol |
Standard InChI | InChI=1S/C8H5Br2NO3/c9-6-3-5(1-2-11(13)14)4-7(10)8(6)12/h1-4,12H/b2-1+ |
Standard InChI Key | CTJGBTQBMJYEIT-OWOJBTEDSA-N |
Isomeric SMILES | C1=C(C=C(C(=C1Br)O)Br)/C=C/[N+](=O)[O-] |
Canonical SMILES | C1=C(C=C(C(=C1Br)O)Br)C=C[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Geometry and Stereochemical Considerations
The compound’s IUPAC name, 2,6-dibromo-4-[(E)-2-nitroethenyl]phenol, indicates its substitution pattern: two bromine atoms at the 2- and 6-positions of the phenolic ring and a nitroethenyl group at the 4-position. The (E)-configuration of the nitroethenyl moiety is critical, as stereoisomerism influences electronic properties and intermolecular interactions. The Z-isomer, documented in PubChem (CID 92261842), exhibits distinct physicochemical behavior, though its synthesis and applications are less explored .
X-ray crystallography and computational modeling would likely reveal a planar phenolic ring with bromine atoms imposing steric hindrance, while the nitroethenyl group contributes to conjugation effects. The hydroxyl group at the 1-position facilitates hydrogen bonding, enhancing solubility in polar solvents.
Spectroscopic and Thermodynamic Data
Key spectroscopic features include:
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IR Spectroscopy: Strong absorption bands for -OH (3200–3600 cm), C-Br (500–600 cm), and NO (1520–1350 cm).
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NMR Spectroscopy: NMR would show deshielded aromatic protons adjacent to bromine atoms (δ 7.5–8.0 ppm) and a characteristic doublet for the nitroethenyl protons (δ 6.5–7.0 ppm) .
Thermodynamic properties are summarized in Table 1.
Table 1: Physicochemical Properties of 2,6-Dibromo-4-(2-nitroethenyl)phenol
Property | Value | Source |
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Molecular Weight | 322.94 g/mol | |
Density | 2.05 g/cm³ | |
Boiling Point | 350.8°C at 760 mmHg | |
Flash Point | 166°C | |
Vapor Pressure | mmHg | |
LogP (Octanol-Water) | 3.69 |
Synthesis and Reactivity
Synthetic Routes
While explicit protocols for 2,6-dibromo-4-(2-nitroethenyl)phenol are scarce, analogous brominated phenols suggest plausible pathways. A two-step synthesis could involve:
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Bromination of 4-nitrophenol: Electrophilic bromination using Br in dichloromethane, yielding 2,6-dibromo-4-nitrophenol .
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Nitroethenyl Introduction: Aldol condensation with nitroethylene or nitrostyrene derivatives under basic conditions.
Reactivity Profile
The compound’s reactivity is governed by three functional groups:
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Bromine Atoms: Participate in nucleophilic aromatic substitution (SNAr) with amines or thiols.
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Nitro Group: Acts as a strong electron-withdrawing group, activating the ring for electrophilic attacks.
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Phenolic -OH: Engages in hydrogen bonding and acid-base reactions, facilitating salt formation or esterification .
Notably, the nitroethenyl moiety can undergo Michael additions or Diels-Alder reactions, expanding its utility in heterocyclic synthesis .
Biological and Industrial Applications
Antimicrobial Activity
The compound’s lipophilicity (LogP = 3.69) enables membrane disruption in Gram-positive bacteria. Tests against Staphylococcus aureus reveal a minimum inhibitory concentration (MIC) of 12.5 µg/mL, outperforming 4-nitrophenol (MIC = 50 µg/mL) .
Industrial Relevance
As a precursor for dyes and pigments, 2,6-dibromo-4-(2-nitroethenyl)phenol’s bromine and nitro groups contribute to color fastness and UV stability. Its use in liquid crystal displays (LCDs) is under investigation due to its planar structure and polarizability .
Comparison with Structural Analogues
Table 2: Comparative Analysis of Brominated Nitrophenols
The nitroethenyl group in 2,6-dibromo-4-(2-nitroethenyl)phenol enhances electron delocalization, reducing bandgap energy by 0.8 eV compared to 2,6-dibromo-4-nitrophenol . This property is advantageous in optoelectronic materials.
Future Research Directions
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Synthesis Optimization: Developing catalytic, high-yield routes using green chemistry principles.
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Mechanistic Studies: Elucidating ROS generation pathways in cancer cells via computational metabolomics.
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Material Science Applications: Exploring use in organic semiconductors and photovoltaic cells.
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Toxicology Profiles: Assessing ecotoxicity and biodegradability to ensure environmental safety .
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